molecular formula C26H19ClN2O3 B11538331 3-(5-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

3-(5-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

Cat. No.: B11538331
M. Wt: 442.9 g/mol
InChI Key: UKWKIDJUGZILMQ-UHFFFAOYSA-N
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Description

3-{5-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a benzoxazole ring, and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent coupling with the naphthol derivative. Common reagents used in these reactions include chlorinated phenols, aldehydes, and amines, with catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-{5-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share similar structural features and biological activities.

    Benzoxazole Derivatives: Have comparable chemical properties and applications.

    Naphthol Derivatives:

Uniqueness

3-{5-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19ClN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

3-[5-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol

InChI

InChI=1S/C26H19ClN2O3/c1-14-9-22(30)20(15(2)25(14)27)13-28-18-7-8-24-21(12-18)29-26(32-24)19-10-16-5-3-4-6-17(16)11-23(19)31/h3-13,30-31H,1-2H3

InChI Key

UKWKIDJUGZILMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4O)O

Origin of Product

United States

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